(S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17560735
InChI: InChI=1S/C11H11F4N/c12-8-5-4-6-7(2-1-3-9(6)16)10(8)11(13,14)15/h4-5,9H,1-3,16H2/t9-/m0/s1
SMILES:
Molecular Formula: C11H11F4N
Molecular Weight: 233.20 g/mol

(S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17560735

Molecular Formula: C11H11F4N

Molecular Weight: 233.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C11H11F4N
Molecular Weight 233.20 g/mol
IUPAC Name (1S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H11F4N/c12-8-5-4-6-7(2-1-3-9(6)16)10(8)11(13,14)15/h4-5,9H,1-3,16H2/t9-/m0/s1
Standard InChI Key DMGXYIXXMUEWES-VIFPVBQESA-N
Isomeric SMILES C1C[C@@H](C2=C(C1)C(=C(C=C2)F)C(F)(F)F)N
Canonical SMILES C1CC(C2=C(C1)C(=C(C=C2)F)C(F)(F)F)N

Introduction

Molecular and Structural Characteristics

Core Structure and Stereochemistry

The compound features a partially saturated naphthalene backbone (1,2,3,4-tetrahydronaphthalene) substituted with fluorine at position 6 and a trifluoromethyl group at position 5. The amine group at position 1 adopts an (S)-configuration, as denoted by its IUPAC name . The tetrahydronaphthalene core imposes conformational rigidity, while the trifluoromethyl and fluorine groups introduce steric and electronic effects that influence reactivity and intermolecular interactions.

The stereochemistry is critical for biological activity, as enantiomeric pairs often exhibit divergent pharmacological profiles. For example, studies on thalidomide enantiomers demonstrate that (S)- and (R)-forms bind cereblon with differing affinities, underscoring the importance of chiral centers in drug design . While direct data on this compound’s enantiomer-specific activity are unavailable, its (S)-configuration suggests potential for targeted applications requiring stereoselectivity.

Physicochemical Properties

Key molecular properties, computed via PubChem , include:

PropertyValue
Molecular formulaC₁₁H₁₁F₄N
Molecular weight233.20 g/mol
XLogP3-AA2.5
Hydrogen bond donors1 (amine group)
Hydrogen bond acceptors5 (amine, fluorine, CF₃ groups)
Rotatable bonds0
Topological polar surface area26 Ų

The moderately lipophilic nature (XLogP3-AA = 2.5) and low polar surface area suggest moderate membrane permeability, aligning with trends observed in central nervous system-targeting agents. The absence of rotatable bonds enhances metabolic stability, a trait leveraged in drug candidates like acoziborole .

Synthetic Considerations

Retrosynthetic Analysis

While no explicit synthesis routes for this compound are documented, its structure suggests feasible strategies:

  • Core Construction: The tetrahydronaphthalene system could be assembled via Diels-Alder cyclization or catalytic hydrogenation of naphthalene derivatives.

  • Substituent Introduction:

    • Fluorination: Electrophilic fluorination (e.g., Selectfluor®) at position 6.

    • Trifluoromethylation: Radical trifluoromethylation using CF₃I or transition-metal-mediated coupling .

  • Chiral Amine Installation: Asymmetric reductive amination or resolution of racemic mixtures could yield the (S)-enantiomer.

Challenges and Opportunities

  • Regioselectivity: Competing reactivity at positions 5 and 6 necessitates careful control of reaction conditions.

  • Stereocontrol: Achieving enantiomeric excess requires chiral catalysts or auxiliaries, as exemplified in the synthesis of optically active amines .

  • Functional Group Tolerance: The base-sensitive trifluoromethyl group may limit the use of strong bases during synthesis.

Comparative Analysis with Related Compounds

CompoundCore StructureKey SubstituentsApplications
(S)-6-Fluoro-5-(trifluoromethyl)-...TetrahydronaphthaleneF, CF₃, (S)-amineUnder investigation
Acoziborole BenzoxaboroleCF₃, benzamideAntiparasitic (Phase II)
6-Fluoro-2-(trifluoromethyl)-thioxanthenone ThioxanthenoneF, CF₃Photodynamic therapy

The tetrahydronaphthalene scaffold distinguishes this compound from acoziborole’s benzoxaborole and thioxanthenone systems, suggesting unique physicochemical and target-binding profiles.

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